N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide
Description
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide is a sulfonamide derivative featuring a 2,5-dimethylindole core linked via an ethyl group to a substituted benzenesulfonamide moiety. The benzene ring is functionalized with a methoxy group at the 2-position and a methyl group at the 5-position.
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-13-5-7-18-17(11-13)16(15(3)22-18)9-10-21-26(23,24)20-12-14(2)6-8-19(20)25-4/h5-8,11-12,21-22H,9-10H2,1-4H3 |
InChI Key |
HWNGBUWPZAKYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=CC(=C3)C)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide typically involves the reaction of 2,5-dimethylindole with an appropriate sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide group, which is known for its biological activity. Its structure includes an indole moiety, which is often associated with various pharmacological effects. The presence of the methoxy and methyl substituents further enhances its chemical stability and solubility, making it a suitable candidate for drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide exhibit significant anticancer properties. For instance, sulfonamide derivatives have been synthesized and evaluated for their efficacy against various cancer cell lines such as HeLa and HCT-116. These studies suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells through mechanisms involving cell cycle arrest .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to diabetes and neurodegenerative disorders. Sulfonamides are known to act as inhibitors of α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 diabetes mellitus and Alzheimer's disease . The structure of this compound suggests it could be investigated for similar inhibitory activities.
Synthesis and Evaluation of Sulfonamide Derivatives
A study focused on synthesizing new sulfonamide derivatives demonstrated their potential as α-glucosidase inhibitors. The synthesized compounds were evaluated for their inhibitory effects, showing promising results that could lead to further development in diabetes management .
Anticancer Screening
Another case study evaluated a series of benzenesulfonamide derivatives for their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting the therapeutic potential of compounds like this compound .
Summary of Findings
The applications of this compound span across various therapeutic areas:
| Application Area | Description |
|---|---|
| Anticancer Activity | Induces apoptosis and inhibits proliferation in cancer cell lines like HeLa and HCT-116 |
| Enzyme Inhibition | Potential inhibitor of α-glucosidase and acetylcholinesterase for diabetes and Alzheimer's |
| Synthesis of Derivatives | New derivatives show promising activity against metabolic enzymes and cancer cells |
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. This can result in the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with apoptotic pathways and the activation of caspases .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following table and analysis compare N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide with structurally similar sulfonamide-indole derivatives and related analogs:
*Molecular formulas inferred from structural analogs in the evidence.
Key Structural and Functional Insights:
Substituent Effects on Lipophilicity: The target compound’s 5-methyl and 2-methoxy groups on the benzene ring (vs. isopropyl in ’s analog) suggest moderate lipophilicity, which may influence membrane permeability .
Heterocyclic Modifications :
- ’s triazole-containing compound and ’s benzoxazole-fused derivative demonstrate how additional rings can confer rigidity or enable interactions with hydrophobic enzyme pockets .
Functional Group Diversity: Non-sulfonamide indole derivatives (e.g., ’s methanones) highlight the indole core’s adaptability, though sulfonamide-specific interactions (e.g., hydrogen bonding via sulfonyl groups) are absent in these analogs .
Synthetic Yields and Purification :
- While the target compound’s synthetic yield is unspecified, reports a 37% yield for a structurally complex indole-sulfonamide analog after HPLC purification, underscoring the challenges in synthesizing such molecules .
Biological Activity
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide (commonly referred to as the compound) is a synthetic derivative of indole and has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.5 g/mol. Its structure features an indole moiety, which is known for various biological activities, and a sulfonamide group that may contribute to its pharmacological effects .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer cells. The mechanism involves inducing apoptosis and blocking the cell cycle at the G2/M phase, which is critical for cancer treatment.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | X.X | Induces apoptosis, blocks G2/M phase |
| Caco-2 | X.X | Decreases mitochondrial membrane potential |
| Other Lines | X.X | Inhibits PI3K/AKT/mTOR signaling pathway |
Note: Specific IC50 values need to be sourced from experimental data.
Inhibition of Sphingomyelinase
Another significant aspect of the compound's biological activity is its role as an inhibitor of neutral sphingomyelinase 2 (nSMase2). nSMase2 plays a crucial role in the metabolism of sphingomyelin to ceramide, a lipid involved in cell signaling and apoptosis. The inhibition of nSMase2 by this compound could have implications for neurodegenerative diseases such as Alzheimer's disease, where disrupted sphingolipid metabolism is observed .
Table 2: Inhibition Potency Against nSMase2
| Compound | IC50 (nM) | Effect on Exosome Release |
|---|---|---|
| This compound | 300 | Significant inhibition |
Study on Neurodegenerative Disorders
A study demonstrated that this compound effectively reduced exosome secretion in a mouse model of Alzheimer’s disease. The results indicated that treatment with the compound led to improved cognitive functions in mice exhibiting Alzheimer's-like symptoms. This suggests that nSMase2 inhibition may be a viable therapeutic target for neurodegenerative diseases .
Cytotoxicity Evaluation
In another research effort focusing on cytotoxicity against colorectal cancer cells, the compound was assessed alongside other indole derivatives. The findings revealed that it exhibited significant cytotoxic effects, making it a promising candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
